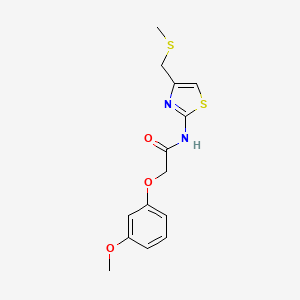

Methyl dithiolane-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

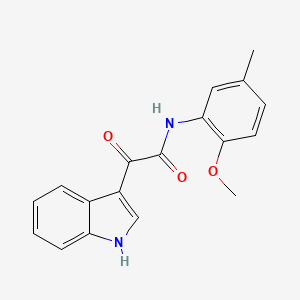

“Methyl dithiolane-3-carboxylate” is a variant of the 1,3-dithiolane compound . 1,3-dithiolanes are organoheterocyclic compounds that contain a 5-membered ring which consists of two sulfur atoms and three carbon atoms .

Synthesis Analysis

1,3-Dithiolanes can be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . A study reports the synthesis of new aromatic derivatives containing the 1,3-dithiolane ether and benzyloximino moiety which are attached by simple alkylation and esterification reaction by treating 1,3-dithiolane-2-methanol and benzyloximino acid chloride respectively with various aromatic halides and alcohols .Chemical Reactions Analysis

Quaternary ammonium carboxylates can be used for the formation of methyl carboxylate esters in an alkylation reaction with dimethyl carbonate (DMC) . This reaction is pursued in the context of a low-waste process for recovery and upgrading of fermentative carboxylates .Physical And Chemical Properties Analysis

Carboxylic acids, which “Methyl dithiolane-3-carboxylate” is likely a derivative of, are organic compounds which incorporate a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .科学的研究の応用

Antiviral Activity

Methyl dithiolane-3-carboxylate has demonstrated antiviral properties in various studies. For instance:

- Compound 1 : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 value of 7.53 μmol/L and a high selectivity index (SI) against CoxB3 virus .

- Compound 2 : 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide displayed potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .

Anti-Hepatic Activity

Researchers have explored the anti-hepatic potential of methyl dithiolane-3-carboxylate derivatives. Notably:

- Compound 82 : Ethyl 6-bromo-1-cyclopropyl-2-((3,4-difluorophenylsulfinyl)methyl)-5-hydroxy-4-(1H-imidazol-1-yl)-1H-indole-3-carboxylate exhibited anti-hepatic effects .

Chemotaxonomic Significance

Methyl dithiolane-3-carboxylate contributes to the tropane nucleus. N-methylputrescine oxidase (MPO) catalyzes the formation of N-methyl-Δ1-pyrrolinium cation from N-methylputrescine via 4-methylaminobutanal, which serves as a precursor to the tropane nucleus .

Synthetic Applications

Efficient synthetic methods have been developed to produce functionalized 2-methyl-1H-indole-3-carboxylate derivatives. These methods involve palladium-catalyzed intramolecular oxidative coupling, enabling the creation of diverse compounds with potential applications .

Other Potential Applications

While the above areas highlight key applications, methyl dithiolane-3-carboxylate may also have additional uses in fields such as drug discovery, chemical biology, and medicinal chemistry. Further research is essential to uncover its full potential.

作用機序

Mode of Action

It’s known that similar compounds participate in conjugate additions to enones . They are bulky equivalents of acetate undergoing syn-selective aldol reactions .

Biochemical Pathways

Related compounds like indole derivatives are known to affect a variety of biological pathways, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

特性

IUPAC Name |

methyl dithiolane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2S2/c1-7-5(6)4-2-3-8-9-4/h4H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAIVRVOITSYTKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCSS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl dithiolane-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-methyl-1,2-oxazol-3-yl)methyl]but-2-ynamide](/img/structure/B2470227.png)

![3-(2-fluorobenzyl)-1,9-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2470230.png)

![2-((2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2470237.png)

![2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2470245.png)

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-1H-indole-2-carboxamide](/img/structure/B2470247.png)